
1-Pentene
Overview
Description
1-Pentene is an unsaturated hydrocarbon belonging to the alkene group, characterized by the presence of a carbon-carbon double bondThis compound is a colorless liquid at room temperature with a slightly sweet and pungent odor, resembling that of petroleum .
Preparation Methods
1-Pentene can be synthesized through various methods:
Dehydration of Pentanol: In the laboratory, this compound can be prepared by the dehydration of pentanol in the presence of an acid catalyst.
Cracking of Hydrocarbons: Industrially, this compound is often produced as a byproduct of catalytic or thermal cracking of petroleum or during the production of ethylene and propylene via thermal cracking of hydrocarbon fractions.
Fischer-Tropsch Process: It can also be separated from crude by the Fischer-Tropsch process.
Chemical Reactions Analysis
1-Pentene undergoes a variety of chemical reactions due to the presence of the carbon-carbon double bond:
Addition Reactions: These involve the breaking of the double bond, allowing other atoms or molecules to attach to the carbons. Common addition reactions include
Polymerization: This compound can participate in polymerization reactions to form larger, more complex structures such as polyethylene.
Oxidation: It can react with strong oxidizing agents to form various oxidation products.
Scientific Research Applications
Chemical Synthesis
1. Olefin Metathesis
1-Pentene plays a crucial role in olefin metathesis reactions, which are essential for synthesizing complex organic molecules. These reactions allow for the redistribution of alkene fragments without producing hazardous byproducts. Specifically, this compound can be used in cross-metathesis to release azide-containing sugars from solid supports, facilitating the synthesis of oligosaccharides .
2. Hydroamidomethylation
A notable application of this compound is in the development of a rhodium/xantphos homogeneous catalyst system for the direct chemo- and regioselective mono-N-alkylation of primary amides. This method utilizes this compound and acetamide as model substrates, showcasing its utility in creating N-alkylamides .
Polymer Production
1. Polypropylene Production
this compound is used as a comonomer in the production of polypropylene (PP), specifically in the manufacture of impact copolymers. The incorporation of this compound enhances the flexibility and toughness of polypropylene, making it suitable for various applications including automotive parts and packaging materials .
2. High Oxygen Permeability Polymers
Mitsui Chemicals has developed polymers from this compound that exhibit high oxygen permeability. These polymers are used in cell culture vessels and other medical applications where gas exchange is critical .
Fuel Additive
This compound is also utilized as a gasoline additive due to its characteristic odor and ability to enhance fuel quality. Its presence contributes to the distinctive smell of gasoline while improving combustion properties .
Environmental Research
Recent studies have investigated the combustion chemistry of this compound, particularly its pyrolysis under various conditions. Research indicates that understanding the pyrolysis behavior can help in developing cleaner combustion technologies and reducing emissions associated with fuel use .
Case Studies
Application Area | Description | Key Findings/Notes |
---|---|---|
Chemical Synthesis | Used in olefin metathesis and hydroamidomethylation | Facilitates complex organic synthesis without hazards |
Polymer Production | Comonomer for polypropylene; high oxygen permeability polymers | Enhances mechanical properties and gas exchange |
Fuel Additive | Enhances gasoline quality and odor | Improves combustion properties |
Environmental Research | Investigated for cleaner combustion technologies | Pyrolysis studies contribute to emissions reduction |
Mechanism of Action
The mechanism of action of 1-pentene primarily involves its reactivity due to the carbon-carbon double bond:
Addition Reactions: The double bond in this compound allows it to participate in addition reactions, where the π electrons are donated to electrophiles, leading to the formation of new bonds.
Polymerization: In polymerization reactions, the double bond opens up, allowing multiple this compound molecules to join together to form polymers.
Comparison with Similar Compounds
1-Pentene can be compared with other alkenes such as:
Ethene (C2H4):
Propene (C3H6):
1-Butene (C4H8): It is used in the production of polybutene and as a comonomer in the production of polyethylene.
1-Hexene (C6H12): Used as a comonomer in the production of linear low-density polyethylene.
This compound is unique due to its specific chain length and reactivity, making it suitable for specific industrial applications and research purposes.
Biological Activity
1-Pentene is a linear alkene with the chemical formula C₅H₁₀. It is primarily used in the production of polymers and as an intermediate in organic synthesis. Understanding its biological activity is crucial for assessing its safety and potential applications in various fields, including pharmaceuticals and environmental science.
This compound is characterized by its unsaturation, which allows it to participate in various chemical reactions, including polymerization and oxidation. Its structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its mutagenicity, toxicity, and potential interactions with biological systems.
Mutagenicity Studies
Research indicates that this compound does not exhibit mutagenic properties. A study published in Mutation Research showed that this compound, along with other similar compounds, did not lead to bacterial mutagenicity under any tested conditions. Specifically, it was found to be non-mutagenic in strains TA98, TA100, and YG7108 . In contrast, its epoxide derivative, 1,2-epoxypentane, demonstrated significant mutagenic effects.
Table 1: Mutagenicity of this compound and Related Compounds
Compound | Tester Strain | Mutagenicity |
---|---|---|
This compound | TA98 | Negative |
TA100 | Negative | |
YG7108 | Negative | |
1,2-Epoxypentane | TA1535 | Positive |
Toxicity Studies
Acute toxicity studies reveal that this compound has low acute lethal toxicity. The LC50 values indicate a high threshold for lethality: for instance, a 4-hour exposure in rats resulted in an LC50 of approximately 175,000 mg/m³ . This suggests that while it can be toxic at high concentrations, it is relatively safe under normal exposure conditions.
Table 2: Acute Toxicity Data for this compound
Species | Exposure Duration | LC50 (mg/m³) |
---|---|---|
Rats | 4 hours | 175,000 |
Mice | 2 hours | 180,000 |
Absorption and Distribution
The absorption of this compound occurs primarily through the lungs, leading to widespread distribution within the body. A study indicated that after exposure to 300 ppm of various alkenes including this compound, concentrations were significantly higher in fat and brain tissues compared to blood and other organs .
Table 3: Tissue Concentrations of this compound
Tissue | Concentration (µg/g) |
---|---|
Blood | 8.6 ± 1.4 |
Brain | 41.0 ± 4.9 |
Liver | 51.6 ± 12.9 |
Lung | 31.4 ± 10.6 |
Kidneys | 105.7 ± 13.7 |
Fat | 368 ± 79 |
Case Study: Occupational Exposure
A case study involving workers exposed to high levels of pentenes indicated respiratory symptoms but no long-term mutagenic effects were observed . This aligns with laboratory findings suggesting that while acute exposure can lead to irritation or CNS effects at very high concentrations (greater than 150,000 ppm), chronic exposure does not appear to result in significant genetic damage.
Q & A
Basic Research Questions
Q. What spectroscopic techniques effectively distinguish 1-pentene from cyclopentane, and how are they applied?
- Methodological Answer : Infrared (IR) spectroscopy is critical for differentiating this compound (C=C bond) from cyclopentane. The C=C stretching vibration in this compound produces a distinct absorption peak at 1650 cm⁻¹ , absent in cyclopentane. Additionally, sp² hybridized C–H bonds in this compound show absorptions at 3150–3000 cm⁻¹ , while cyclopentane exhibits only sp³ C–H stretches (~2900 cm⁻¹) . Mass spectrometry can further confirm molecular weight (70.1329 g/mol) and fragmentation patterns unique to alkenes.
Q. How can the molecular structure of this compound be validated using NMR spectroscopy?
- Methodological Answer : ¹H NMR analysis reveals characteristic splitting patterns due to vinyl protons. For this compound (CH₂=CHCH₂CH₂CH₃), the terminal vinylic protons (C1 and C2) resonate as a triplet (δ ~4.8–5.0 ppm) coupled to adjacent CH₂ groups. Integration ratios confirm hydrogen distribution, while deuterium-labeling experiments (e.g., in hydrolysis studies) track isotopic shifts to verify bonding configurations. For example, deuterium distribution in hydrolysis products can distinguish between rotational isomers .
Q. What thermodynamic properties of this compound are essential for experimental design, and how are they determined?
- Methodological Answer : Key properties include heat capacity , critical temperature/pressure , and phase equilibria . Isobaric heat capacity (e.g., 9.54 ± 0.02 J/mol·K at bubble point) is measured via calorimetry . Critical parameters (e.g., Tc = 464.5 K, Pc = 3.56 MPa) are derived from vapor-liquid equilibrium studies using static reactors or shock tubes. Phase diagrams for binary mixtures (e.g., this compound + chlorobenzene) are constructed using gas-liquid chromatography or static equilibrium cells .
Q. How is the purity of this compound assessed in synthetic or catalytic studies?
- Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) is standard, using ≥99.5% purity as a benchmark. Impurity profiling (e.g., isomers like 2-pentene) requires polar capillary columns (e.g., DB-Wax) for separation. NMR integration and IR spectral absence of OH/NH stretches also confirm absence of contaminants .
Advanced Research Questions
Q. What experimental designs are used to study high-temperature oxidation kinetics of this compound?
- Methodological Answer : Shock tube reactors coupled with OH radical emission detection (λ = 306 nm) measure ignition delay times. For example, this compound–O₂–Ar mixtures (1–2% hydrocarbon, equivalence ratios 0.5–2) are heated to 1130–1620 K under 7.3–9.5 atm. Detailed kinetic mechanisms (e.g., generated via EXGAS software) are validated against experimental delays. Sensitivity analysis identifies dominant pathways, such as β-scission to ethyl radicals, which enhance reactivity compared to larger alkenes .
Q. How do co-adsorbates like CO influence the surface interaction of this compound on γ-Al₂O₃ catalysts?
- Methodological Answer : ¹³C NMR relaxation studies (T₁,ads/T₁,bulk ratios) reveal that pre-adsorbed CO weakens this compound’s adsorption on alumina. For 0.5 ML this compound co-adsorbed with CO, the C1 and C2 carbons (vinyl group) show reduced surface interaction, mimicking monolayer adsorption. Pre-adsorbed CO restricts alkyl chain mobility (C5 carbon), suggesting stronger lateral interactions. This mirrors industrial catalyst behavior, where CO moderates alkene hydrogenation selectivity .
Q. What computational methods resolve contradictions in this compound combustion mechanisms?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT for bond dissociation energies) and kinetic Monte Carlo simulations address discrepancies. For example, conflicting data on HO₂ radical formation during low-temperature oxidation are resolved by modeling H-abstraction pathways. Flow rate analysis in EXGAS-generated mechanisms identifies dominant channels (e.g., allylic H abstraction vs. O₂ addition) under varying pressures and equivalence ratios .
Q. How is the autoignition behavior of this compound compared to n-pentane in engine-relevant conditions?
- Methodological Answer : Static reactor systems map pressure-temperature profiles at equivalence ratios (e.g., 0.8) and initial pressures (1–10 atm). Species profiles (e.g., aldehydes, CO) are quantified via GC-MS. This compound’s higher reactivity than n-pentane is attributed to rapid β-scission (yielding ethyl radicals) and faster chain-branching. Comparison with 1-butene/1-hexene shows methyl radical dominance in larger alkenes reduces reactivity .
Q. What methodologies quantify the mutagenic potential of this compound in bacterial assays?
- Methodological Answer : Ames tests using Salmonella typhimurium strains (TA98, TA100) assess mutagenicity. This compound (≤10% v/v in DMSO) is incubated with metabolic activation (S9 liver homogenate). Colony counts after 48 hours quantify reverse mutations. Negative controls (solvent-only) and positive controls (e.g., sodium azide) validate results. 2-Pentene diastereomers are tested similarly to isolate stereochemical effects .
Q. How do isotopic labeling studies elucidate this compound’s decomposition pathways in Grignard reactions?
- Methodological Answer : Deuterium-labeled this compound (e.g., CH₂=CHCH₂CH₂CD₃) undergoes hydrolysis, and products are analyzed via NMR. Integration of deuterium distribution in cyclobutylmethyl intermediates reveals equilibrium constants (e.g., K ≈ 2.5 × 10³ at 140°C) for ring-opening/closure steps. Kinetic isotope effects (KIEs) differentiate rate-determining steps, such as β-hydrogen transfer vs. radical recombination .
Properties
IUPAC Name |
pent-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10/c1-3-5-4-2/h3H,1,4-5H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAKXRMUMFPDSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10 | |
Record name | 1-PENTENE | |
Source | CAMEO Chemicals | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
25587-78-4, 25587-79-5 | |
Record name | 1-Pentene, homopolymer, isotactic | |
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Record name | 1-Pentene, homopolymer | |
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Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID7025849 | |
Record name | 1-Pentene | |
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Molecular Weight |
70.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1-pentene is a colorless liquid with an odor of gasoline. Flash point -20 °F (Aldrich). Insoluble in water and less dense than water. Hence floats on water. Flammable vapor is produced. Boiling point 86 °F. (USCG, 1999), Liquid, Gas or Vapor; Liquid, Colorless liquid with an odor of gasoline; [CAMEO] Colorless liquid; bp = 30-32 deg C; [MSDSonline], bp = 35 deg C; [ChemIDplus] Liquid; [HSDB] | |
Record name | 1-PENTENE | |
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Record name | 1-Pentene | |
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Record name | Pentene | |
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Record name | 1-Pentene | |
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Boiling Point |
85.8 °F at 760 mmHg (USCG, 1999), 29.9 °C | |
Record name | 1-PENTENE | |
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Record name | 1-PENTENE | |
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Flash Point |
-60 °F (USCG, 1999), -18 °C, -18 °C OC /From table/ | |
Record name | 1-PENTENE | |
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Solubility |
Sol in all proportions in alcohol, ether, and benzene, Miscible in ethanol and ethyl ether, soluble in benzene., In water, 148 mg/l @ 25 °C | |
Record name | 1-PENTENE | |
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Density |
0.641 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6405 @ 20 °C/4 °C | |
Record name | 1-PENTENE | |
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Vapor Density |
2.42 (AIR= 1) | |
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Vapor Pressure |
635.0 [mmHg], 60.8 [mmHg], 635 mm Hg @ 25 °C, 60.8 mm Hg @ 25 °C | |
Record name | 1-Pentene | |
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Record name | Pentene | |
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Color/Form |
Liquid, Colorless liquid, LIQ @ ROOM TEMP | |
CAS No. |
109-67-1, 68527-11-7, 68814-91-5, 25377-72-4 | |
Record name | 1-PENTENE | |
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Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068527117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alkenes, C5-9 alpha- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068814915 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Pentene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Alkenes, C5-9 .alpha.- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Pentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7025849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pent-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.359 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Pentene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.636 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Alkenes, C5-9 α- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.748 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-PENTENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALP8M0LU81 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-PENTENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1086 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PENTENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5157 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-265 °F (USCG, 1999), -165.2 °C | |
Record name | 1-PENTENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8976 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-PENTENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1086 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.